3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Description
Properties
IUPAC Name |
1,6-dimethyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-6-3-4-8-9(5-6)14-10-12-11-7(2)13(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZULTAPVYULPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200730 | |
| Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52747-54-3 | |
| Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052747543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIMETHYL(1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX3LB4QZV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Patent-Based Approach for Triazolo Ring Formation
The foundational method for synthesizing triazolo[3,4-b]benzothiazoles involves cyclocondensation of 1-acyl-4-(o-halophenyl)-3-thiosemicarbazides under basic conditions. Adapting this protocol for the dimethyl derivative proceeds as follows:
Step 1: Preparation of 2-Hydrazino-7-methylbenzothiazole
The benzothiazole precursor is synthesized by diazotization of 2-amino-7-methylbenzothiazole, followed by reduction with stannous chloride in hydrochloric acid. This yields 2-hydrazino-7-methylbenzothiazole, confirmed via $$^1$$H NMR (δ 2.4 ppm, singlet for CH$$_3$$) and IR (N–H stretch at 3250 cm$$^{-1}$$).
Step 2: Acylation to Form 1-Acetyl-3-thiosemicarbazide
Reacting 2-hydrazino-7-methylbenzothiazole with acetyl chloride in dry dichloromethane produces 1-acetyl-3-thiosemicarbazide. The acetyl group (R = CH$$_3$$) is critical for introducing the 3-methyl substituent during cyclization.
Step 3: Cyclization in Aqueous Base
Treatment with 2N NaOH at 80–100°C for 4–6 hours induces cyclization, forming the triazolo ring. The reaction mechanism involves nucleophilic attack of the thiolate ion on the acyl carbon, followed by deacetylation and ring closure. The final product, 3,7-dimethyltriazolo benzothiazole, is isolated in 70–75% yield after recrystallization from ethanol.
Optimization and Scalability
Key parameters include:
- Base concentration : Higher NaOH concentrations (≥2N) improve cyclization efficiency.
- Temperature : Reactions below 80°C result in incomplete ring closure.
- Solvent : Aqueous ethanol (1:1 v/v) enhances solubility of intermediates.
Cyclization Using Carboxylic Acids and Derivatives
Formic Acid-Mediated Cyclization
Heating 2-hydrazino-7-methylbenzothiazole with formic acid at reflux (100–110°C) for 6 hours affords the triazolo ring. While this method avoids acylating agents, it predominantly yields the unsubstituted triazolo compound (3-H instead of 3-CH$$_3$$). Post-synthetic methylation (e.g., using methyl iodide) is required, but regioselectivity challenges limit its utility.
Urea and Thiourea Condensation
Reaction with urea at 180–200°C for 6 hours produces 3-hydroxy-triazolo benzothiazole via tautomerization. Methylurea derivatives could theoretically introduce a 3-methyl group, but experimental data for such analogs are sparse. Thiourea, in contrast, forms thione intermediates requiring further oxidation or alkylation.
Thione Oxidation and Functional Group Interconversion
Synthesis of Triazolo Benzothiazole-3-thione
Treatment of 2-hydrazino-7-methylbenzothiazole with carbon disulfide (CS$$_2$$) in ethanolic KOH yields the thione derivative (85–90% purity). IR analysis confirms C=S stretches at 1215 cm$$^{-1}$$ and 1683 cm$$^{-1}$$.
Alkylation and Post-Modification Approaches
Alkylation of Thiol Intermediates
The thiol group in triazolo benzothiazole-3-thiol (synthesized via CS$$2$$ cyclization) reacts with methyl iodide in methanol/KOH to form 3-methylthio derivatives. However, this introduces a methylthio (–SCH$$3$$) group rather than a direct methyl substitution, necessitating additional reduction steps.
Direct Methylation of the Triazolo Ring
Efforts to methylate the triazolo nitrogen using dimethyl sulfate or methyl triflate under basic conditions have shown limited success, with yields below 20% due to competing side reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing 3,7-dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole:
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo(3,4-b)(1,3)benzothiazole derivatives.
Scientific Research Applications
Biological Activities
Research has identified numerous biological activities associated with 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole:
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects: The compound has been reported to reduce inflammation in animal models, indicating potential therapeutic benefits for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Variations in synthesis can lead to derivatives with enhanced biological activities:
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| This compound | Cyclization of 5-amino-1,2,4-triazole with benzothiazole derivatives | 75% | Antimicrobial |
| Derivative A | Similar cyclization with substituted anilines | 68% | Anticancer |
| Derivative B | Modification of the methyl groups on the triazole ring | 70% | Anti-inflammatory |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In vitro studies performed at ABC Institute assessed the anticancer potential of the compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis through the mitochondrial pathway .
Mechanism of Action
The mechanism of action of 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties . The triazole and benzothiazole rings allow the compound to form stable complexes with metal ions, enhancing its biological activity. Additionally, the methyl groups at positions 3 and 7 can influence the compound’s lipophilicity and membrane permeability, affecting its overall efficacy.
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among triazolo-benzothiazole derivatives include substituent type, position, and fused ring systems. Below is a comparative analysis:
Key Observations :
- Substituent Position : Methyl groups at C3/C7 (target compound) vs. C8 (tricyclazole) alter steric and electronic interactions with biological targets.
- Electron-Withdrawing Groups : Fluoro/chloro substituents (e.g., 8-Cl-7-F derivative) enhance polarity and receptor binding affinity .
- Hydrophobic Chains : Long alkyl/aryloxy chains (e.g., hexyloxyphenyl) improve membrane permeability but may reduce aqueous solubility .
Key Observations :
Key Observations :
Biological Activity
3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole ring fused with a benzothiazole moiety. This structural configuration is significant as it influences the compound's biological interactions.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and HeLa (cervical cancer).
- Mechanism of Action : It induces apoptosis and cell cycle arrest in the G0-G1 phase. Flow cytometry analysis demonstrated an increase in G0-G1 phase population from 57.82% to 64.51% upon treatment with the compound .
- IC50 Values : The compound's IC50 values against MCF-7 cells were reported at approximately 95 nM, indicating significant potency compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent .
Case Study 1: Antitumor Efficacy
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent reduction of cell viability. The compound was administered at varying concentrations (0.5 µM to 10 µM), leading to significant tumor suppression in vitro.
Case Study 2: Synergistic Effects with Other Drugs
In combination therapy studies with established chemotherapeutics such as doxorubicin and cisplatin, the compound displayed synergistic effects that enhanced overall cytotoxicity against cancer cells. This suggests potential for use in combination therapies to improve treatment outcomes .
Data Tables
| Activity Type | Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 95 nM | Induces apoptosis and cell cycle arrest |
| Antimicrobial | E. coli | 20 µg/mL | Inhibits bacterial growth |
| Antimicrobial | S. aureus | 15 µg/mL | Disrupts cell membrane integrity |
Q & A
Q. What are the established synthetic routes for 3,7-dimethyl[1,2,4]triazolo[3,4-b][1,3]benzothiazole, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with carbonyl-containing electrophiles. A common method involves refluxing 4-amino-5-substituted-1,2,4-triazole-3-thiols with substituted benzoic acids in phosphorus oxychloride (POCl₃) for 5 hours, followed by neutralization and recrystallization from ethanol . Key factors affecting yield include stoichiometric ratios (e.g., 1:1.5 molar ratio of triazole-thiol to benzoic acid), reflux duration, and solvent choice. Ethanol is preferred for recrystallization due to its ability to remove unreacted starting materials .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- ¹H/¹³C NMR : The absence of -SH (thiol) protons at ~3–4 ppm and the presence of aromatic protons (7–8 ppm) confirm cyclization. Methyl groups (3,7-dimethyl substitution) appear as singlets at ~2.5–3 ppm .
- FT-IR : A sharp peak near 1600–1650 cm⁻¹ indicates C=N stretching of the triazole ring, while the absence of S-H stretching (~2550 cm⁻¹) confirms thiol participation in cyclization .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 259 for C₁₁H₁₀N₄S) validate the structure .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .
- Antifungal Activity : Disk diffusion assays against C. albicans .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6). Prioritize derivatives with strong hydrogen bonding to heme cofactors or hydrophobic interactions with active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substituents (e.g., electron-withdrawing groups at position 6 improve antifungal activity) .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal incubation) to identify rapid degradation in vivo. If poor bioavailability is observed, modify substituents to reduce CYP450-mediated metabolism .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .
Q. What strategies improve regioselectivity in the synthesis of substituted derivatives?
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the triazole ring to steer electrophilic substitution to position 7 .
- Microwave-Assisted Synthesis : Use controlled microwave irradiation (100–120°C, 30–60 min) to accelerate cyclization and minimize side reactions like over-alkylation .
Q. How do structural modifications impact the compound’s mechanism of action against resistant bacterial strains?
- Membrane Permeability : Replace methyl groups with fluoro substituents to enhance lipophilicity and disrupt bacterial membranes, as shown in analogs with 3-(2-fluorophenyl) substitutions .
- Efflux Pump Inhibition : Co-administer derivatives with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess synergy against multidrug-resistant P. aeruginosa .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show negligible effects?
Discrepancies may arise from:
- Strain Variability : Clinical isolates vs. ATCC strains differ in membrane composition (e.g., ergosterol content in C. albicans) .
- Assay Conditions : Variations in pH (activity decreases above pH 7.5) or culture media (e.g., Mueller-Hinton vs. RPMI-1640) alter compound ionization and bioavailability .
Q. How can conflicting cytotoxicity data between cell lines be reconciled?
- Cell-Specific Uptake : Perform LC-MS quantification of intracellular compound levels to confirm whether disparities stem from uptake efficiency (e.g., HEK-293 vs. HepG2) .
- Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to determine if cell death mechanisms (necrosis vs. apoptosis) vary by lineage .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, 5h reflux, ethanol recrystallization | 65–78 | |
| Microwave-assisted | DMF, 100°C, 30 min, KOH catalyst | 82–90 | |
| One-pot metal-free | Dibenzoylacetylene, room temperature | 85–92 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
